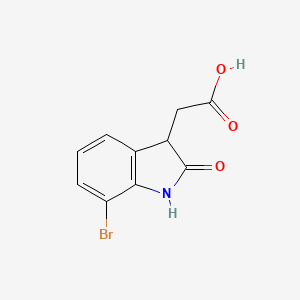

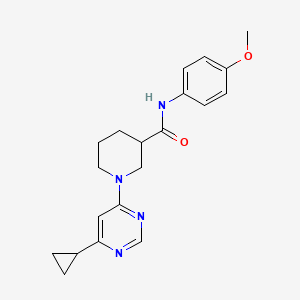

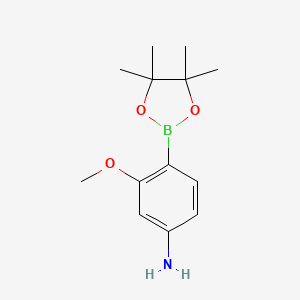

![molecular formula C25H22N2O5S2 B2968046 4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-97-6](/img/structure/B2968046.png)

4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized starting from benzoic acid or its derivatives and amine derivatives . The reaction often involves using a base and a solvent .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including compounds structurally related to 4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide, has been synthesized to explore their effects on gastrointestinal motility. These compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, indicating their use in promoting gastrointestinal motility, which could be beneficial in treating conditions like gastroparesis or chronic constipation. Notably, one derivative demonstrated enhanced gastric emptying and defecation in animal models, highlighting its potential as a novel prokinetic agent with reduced side effects due to minimized 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Green Methodology for Benzoylation

An innovative 'green' methodology has been employed for the benzoylation of nucleosides, showcasing an environmentally friendly alternative to traditional benzoylation methods. This approach utilizes benzoyl cyanide in an ionic liquid, presenting a mild and efficient protocol for the selective benzoylation of nucleosides. This technique not only demonstrates versatility by being applicable to a range of substrates, including phenols and aromatic amines but also underscores the potential of using greener alternatives in chemical synthesis processes (Prasad et al., 2005).

Novel Benzamide Derivatives as Serotonin 4 Receptor Agonists

Further research into benzamide derivatives has led to the development of compounds with significant 5-HT4 receptor agonist activity. These derivatives were synthesized with various side chains, including aralkylamino, alkylamino, benzoyl, or phenylsulfonyl groups, and evaluated for their potential in enhancing gastrointestinal motility. Among them, specific compounds have shown favorable pharmacological profiles, suggesting their effectiveness in improving gastrointestinal motility with better oral bioavailability compared to earlier candidates. This advancement indicates the therapeutic potential of these benzamide derivatives in treating gastrointestinal motility disorders (Sonda et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c1-32-15-14-27-21-13-12-20(34(2,30)31)16-22(21)33-25(27)26-24(29)19-10-8-18(9-11-19)23(28)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRODPQDBBAKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

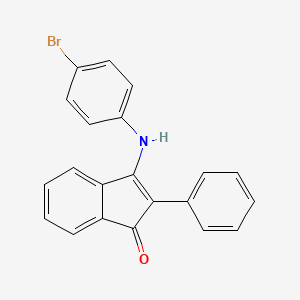

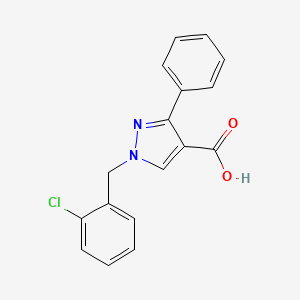

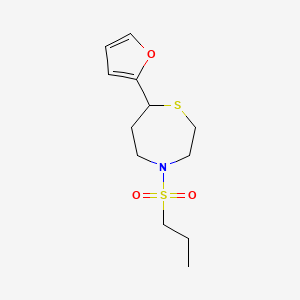

![4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone](/img/structure/B2967963.png)

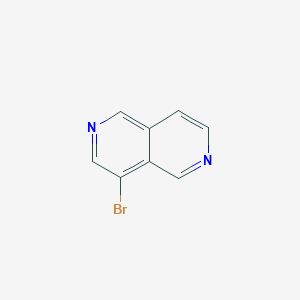

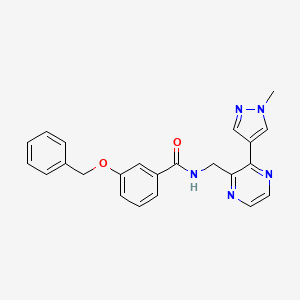

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)

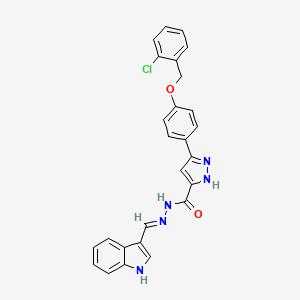

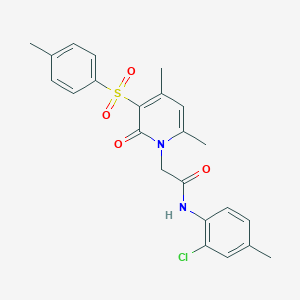

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)